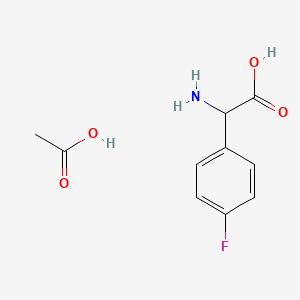

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid is a compound that belongs to the class of amino acid derivatives. It is known for its unique structure, which includes a fluorophenyl group attached to an amino acid backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-amino-2-(4-fluorophenyl)acetic acid typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product .

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of

Actividad Biológica

Acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is an amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a fluorinated phenyl group. The presence of fluorine enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₈H₈FNO₂

- Molecular Weight : Approximately 169.15 g/mol

- CAS Number : 19883-57-9

Acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid has been studied for its potential interactions with various biological receptors, particularly glycine receptors. These interactions are crucial for understanding its pharmacological effects:

- Binding Affinity : Research indicates that this compound exhibits significant binding affinity at glycine receptors, which are essential for neurotransmission in the central nervous system. The fluorinated phenyl group contributes to enhanced receptor interaction compared to non-fluorinated counterparts.

Biological Activities

The biological activities of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid include:

- Neurotransmission Modulation : It acts as a modulator of neurotransmission through glycine receptors, which are implicated in various neurological conditions.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific bacterial strains, although detailed investigations are needed to confirm these findings .

Study on Glycine Receptors

A study explored the efficacy of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid as a positive allosteric modulator (PAM) of glycine receptors. The findings indicated that the compound significantly enhances glycine receptor activity, suggesting potential therapeutic applications in treating neurological disorders.

Antimicrobial Activity

In another investigation, derivatives of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid were synthesized and tested against Mycobacterium abscessus. Results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM, indicating potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 1.00 | Modulation of glycine receptors |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | 144744-41-2 | 0.98 | Potential PAM for neurotransmission |

| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | 18125-46-7 | 0.87 | Investigated for similar receptor activity |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | 1132-68-9 | 0.87 | Related pharmacological properties |

Propiedades

Fórmula molecular |

C10H12FNO4 |

|---|---|

Peso molecular |

229.20 g/mol |

Nombre IUPAC |

acetic acid;2-amino-2-(4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H8FNO2.C2H4O2/c9-6-3-1-5(2-4-6)7(10)8(11)12;1-2(3)4/h1-4,7H,10H2,(H,11,12);1H3,(H,3,4) |

Clave InChI |

QZGWLJGEHAADTI-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.C1=CC(=CC=C1C(C(=O)O)N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.